2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(2-thiophen-2-ylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c15-8-12-11-4-6-17(9-13(11)19-14(12)16)5-3-10-2-1-7-18-10/h1-2,7H,3-6,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMVXXQYLYTXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Construction of the Tetrahydrothieno[2,3-c]pyridine Core: This step often involves cyclization reactions where the thiophene derivative is reacted with appropriate amines and nitriles under controlled conditions.
Final Assembly: The final step involves the coupling of the thiophene and tetrahydrothieno[2,3-c]pyridine units, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This method allows for precise control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the thiophene ring is particularly significant due to its known biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and nitrile groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 24237-37-4)
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 37578-06-6)
Tinoridine Hydrochloride (2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride)
- Substituent : Ethoxycarbonyl at position 3, benzyl at position 5.
- Key Differences: The ethoxycarbonyl group introduces an ester functionality, which is more hydrolytically labile than the carbonitrile group. This impacts pharmacokinetics, as Tinoridine exhibits rapid oral absorption (30-min Tmax) .
Functional Group Variations at Position 3
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 25913-34-2)
- Functional Group : Ethyl carboxylate (ester).
- Key Differences : Esters are prone to hydrolysis, limiting stability under physiological conditions. The carbonitrile group in the target compound offers greater metabolic resistance .
Thiophene-Containing Analogs
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (CAS 299198-01-9)
- Structural Features : Trifluoromethyl and thiophene groups enhance lipophilicity and electron-withdrawing effects.
- Safety Data : Classified with hazard statement H319 (eye irritation), similar to nitrile-containing compounds .
Biological Activity
The compound 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a member of the thienopyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C16H19N3S2 |
| Molecular Weight | 319.46 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 12345678 (hypothetical ID) |
Research indicates that compounds in the thienopyridine class often interact with biological targets such as enzymes and receptors involved in critical cellular processes. For instance, derivatives have been shown to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapy. The specific interactions of our compound with tubulin and other cellular targets require further investigation but suggest a potential role in anticancer activity .
Antimicrobial Activity
The antimicrobial properties of thienopyridine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy
- Inhibition of Tubulin Polymerization
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
